molecular formula C24H34ClN3O5S2 B2586768 methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216888-17-3

methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2586768
M. Wt: 544.12
InChI Key: RMCLFNIRZNZRJZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H34ClN3O5S2 and its molecular weight is 544.12. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques : Zhu, Lan, and Kwon (2003) describe a method involving [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of related compounds with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

  • Chemical Derivatives and Synthesis : Bakhite, Al‐Sehemi, and Yamada (2005) detail the synthesis of novel pyrido and thieno derivatives, showcasing the versatility of related chemical frameworks in creating diverse molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Potential Anti-inflammatory Applications : A study by Moloney (2001) involves synthesizing a structurally related molecule, highlighting its potential as an anti-inflammatory agent (Moloney, 2001).

  • Molecular Modifications for Biological Properties : Ukrainets, Gorokhova, Sydorenko, and Taran (2015) explore the chemical modification of a pyridine moiety to optimize biological properties, indicating a method to enhance the efficacy of related compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Synthesis for Receptor Study : Brown and Foubister (1984) discuss the synthesis of related compounds, examining their binding at insulin-releasing receptor sites, which could have implications for diabetes treatment (Brown & Foubister, 1984).

properties

IUPAC Name

methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S2.ClH/c1-5-13-27(14-6-2)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-4)19-12-15-26(7-3)16-20(19)33-23;/h8-11H,5-7,12-16H2,1-4H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCLFNIRZNZRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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